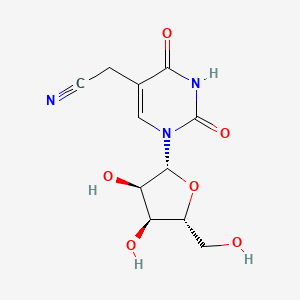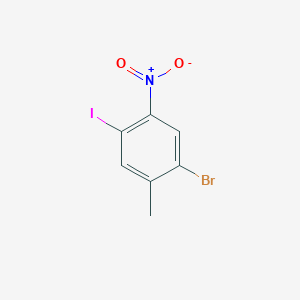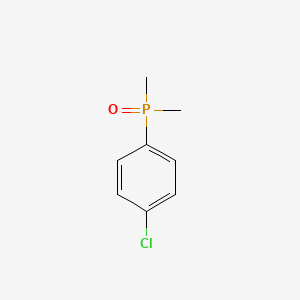
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions. One common method includes the condensation of 1,8-dimethylxanthene with 2,2-dimethylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.
Applications De Recherche Scientifique
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent dye in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its fluorescent properties are due to the conjugated system within the xanthene structure, which allows it to absorb and emit light at specific wavelengths.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene: The parent compound of the xanthene family, lacking the dimethyl and ester groups.
9,9-Dimethylxanthene: A simpler derivative with only dimethyl groups attached.
Xanthone: An oxidized form of xanthene with a keto group.
Uniqueness
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of ester groups enhances its solubility and potential for further chemical modifications, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C25H28O6 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3 |
Clé InChI |
HWPKBZLTYKWTEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)
